Citral propylene glycol acetal

Übersicht

Beschreibung

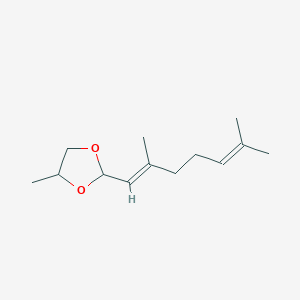

Citral propylene glycol acetal is an organic compound with the molecular formula C13H22O2. This compound is commonly used in the flavor and fragrance industry due to its citrus-like odor .

Vorbereitungsmethoden

Citral propylene glycol acetal can be synthesized through the reaction of citral with propylene glycol in the presence of an acid catalyst. One common method involves mixing citral and propylene glycol in toluene, with para-toluene sulfonic acid as the catalyst. The reaction mixture is heated at 110°C with continuous stirring, and the water produced during the reaction is removed using a Dean-Stark apparatus . This method ensures high yields and purity of the final product.

Analyse Chemischer Reaktionen

Reaction Mechanism

The formation of citral propylene glycol acetal involves a nucleophilic addition reaction where the hydroxyl group of propylene glycol attacks the carbonyl carbon of citral. This reaction can be represented as follows:

-

Formation of the Intermediate : The initial step involves the formation of a hemiacetal intermediate.

-

Dehydration : The hemiacetal undergoes dehydration to form the acetal.

Catalysts and Conditions

The reaction typically requires an acid catalyst, such as p-toluenesulfonic acid or citric acid, to facilitate the acetal formation. The use of azeotropic distillation helps in removing water formed during the reaction, thus shifting the equilibrium towards acetal formation.

-

Reaction Conditions :

-

Temperature: Approximately 110°C

-

Solvent: Toluene (for azeotropic distillation)

-

Catalyst: Mild acids (e.g., citric acid)

-

Reaction Yield and Equilibrium

Research indicates that the conversion of citral to its propylene glycol acetal reaches significant levels within a short period. For instance, one study reported an equilibrium conversion rate of 81% within one day .

Spectroscopic Analysis

Characterization of this compound is typically performed using techniques such as Infrared Spectroscopy (IR) and Gas Chromatography (GC). The following key features were noted:

-

IR Spectrum :

-

Strong C-H stretching peaks around 3019 cm

-

Medium peaks indicating unsaturation at around 1608 cm

-

-

GC Analysis :

-

The presence of multiple isomers due to cis and trans configurations in citral was observed, leading to a complex mixture in the final product.

-

Product Stability

The stability of this compound is crucial for its application in flavoring agents. Studies have shown that once formed, these acetals maintain their structure over time, making them suitable for prolonged use in various formulations .

Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Citral Amount | 16 mL |

| Propylene Glycol Amount | 22 mL |

| Catalyst | Para-toluenesulfonic acid |

| Temperature | 110°C |

| Solvent | Toluene |

| Reaction Time | Azeotropic distillation until water removal |

Characterization Results

| Characterization Method | Key Findings |

|---|---|

| IR Spectroscopy | Peaks at 3019 cm (C-H), 1608 cm (C=C) |

| GC Analysis | Multiple isomers identified; retention times varied |

Wissenschaftliche Forschungsanwendungen

Fragrance and Cosmetic Industry

Citral PGA is widely used in perfumes and cosmetics due to its pleasant scent and ability to inhibit undesirable body odors. It acts as an effective deodorant component by releasing citral gradually, which helps mask unpleasant smells without the need for harsh chemicals.

- Case Study : A patent (US6506793B2) describes a deodorant formulation that incorporates citral acetal to provide long-lasting lemon aroma while also inhibiting leucine dehydrogenase (LDH), an enzyme linked to body odor formation .

Food Flavoring

In the food industry, Citral PGA serves as a synthetic flavoring agent, imparting citrus notes to various products. Its use is particularly prominent in confectionery and beverages.

- Data Table: Flavoring Applications

| Application Type | Product Example | Concentration (%) |

|---|---|---|

| Confectionery | Chewing gum | 0.05 - 0.1 |

| Beverages | Soft drinks | 0.01 - 0.05 |

Antimicrobial Properties

Research indicates that Citral PGA exhibits antimicrobial activity, making it suitable for use in personal care products that require preservation against microbial growth.

- Study Findings : Citral PGA was evaluated for its antimicrobial efficacy against various pathogens, demonstrating significant inhibitory effects at concentrations typically used in cosmetic formulations .

Safety Assessments

Safety evaluations of Citral PGA have been conducted to ensure its suitability for use in consumer products:

- Genotoxicity : Studies indicate that Citral PGA is not expected to be genotoxic based on available data .

- Skin Sensitization : The compound has been assessed for skin sensitization potential, showing no significant concerns under typical exposure levels .

- Environmental Safety : Citral PGA has been classified as non-Persistent, Bioaccumulative, and Toxic (PBT), indicating its environmental safety when used within regulated limits .

Wirkmechanismus

The mechanism of action of citral propylene glycol acetal involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . This compound targets various molecular pathways, including those involved in cell wall synthesis and energy production, ultimately leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Citral propylene glycol acetal is unique due to its specific structure and properties. Similar compounds include:

Citral ethylene glycol acetal: Similar in structure but uses ethylene glycol instead of propylene glycol.

Citral butylene glycol acetal: Uses butylene glycol, resulting in different physical and chemical properties.

Vanillin propylene glycol acetal: Another acetal compound used in the flavor and fragrance industry. Compared to these compounds, this compound offers a distinct balance of stability and reactivity, making it particularly valuable in various applications.

Eigenschaften

IUPAC Name |

2-(2,6-dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-10(2)6-5-7-11(3)8-13-14-9-12(4)15-13/h6,8,12-13H,5,7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZRENGNFQNWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864270 | |

| Record name | 1,3-Dioxolane, 2-(2,6-dimethyl-1,5-heptadien-1-yl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10444-50-5 | |

| Record name | Citral propylene glycol acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10444-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(2,6-dimethyl-1,5-heptadien-1-yl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.